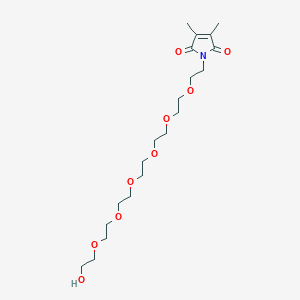
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrole ring substituted with a long polyether chain, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Polyether Chain: The polyether chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the polyether chain.
Hydroxylation: The hydroxyl group at the end of the polyether chain can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The polyether chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted polyether chains.
Applications De Recherche Scientifique
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the production of advanced materials like polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The polyether chain allows for flexibility and adaptability in binding to various targets, while the pyrrole ring provides a stable core structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl 10-undecenoate
Uniqueness
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with a long polyether chain, which imparts distinct chemical and physical properties. This makes it versatile for various applications, particularly in fields requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C20H35NO9 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H35NO9/c1-17-18(2)20(24)21(19(17)23)3-5-25-7-9-27-11-13-29-15-16-30-14-12-28-10-8-26-6-4-22/h22H,3-16H2,1-2H3 |
Clé InChI |
BMEWIGLAOVFPRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


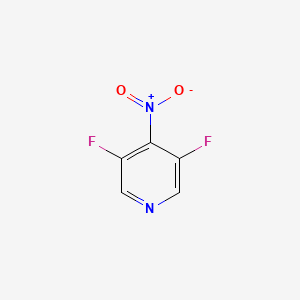

![6-(5-Bromopyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360906.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)
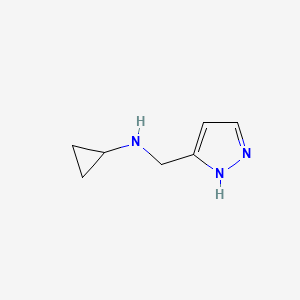
![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)
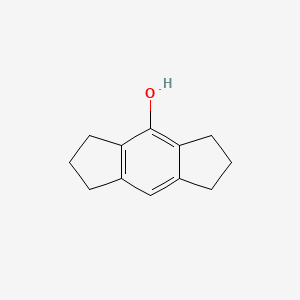
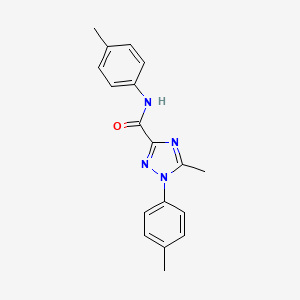
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
